molecular formula C18H20ClN3O4S2 B11417530 Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11417530
M. Wt: 442.0 g/mol
InChI Key: BORDBOFYXUHCCE-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including an acetyl group, a chloropyrimidine moiety, and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloropyrimidine Moiety: The chloropyrimidine moiety is attached through a nucleophilic substitution reaction using a suitable pyrimidine derivative and a chlorinating agent.

    Addition of the Propylsulfanyl Group: The propylsulfanyl group is introduced via a thiolation reaction using propylthiol and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives of the pyrimidine moiety

Scientific Research Applications

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloropyrimidine moiety allows for strong binding interactions, while the thiophene ring contributes to the compound’s stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the propylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its binding affinity, reactivity, and overall biological activity.

Properties

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442.0 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClN3O4S2/c1-5-7-27-18-20-8-11(19)13(21-18)15(24)22-16-12(17(25)26-6-2)9(3)14(28-16)10(4)23/h8H,5-7H2,1-4H3,(H,22,24)

InChI Key

BORDBOFYXUHCCE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)Cl

Origin of Product

United States

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